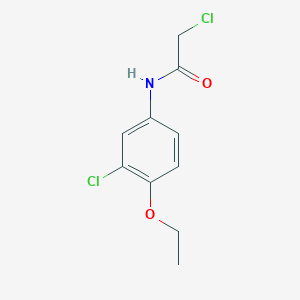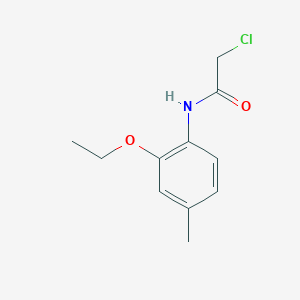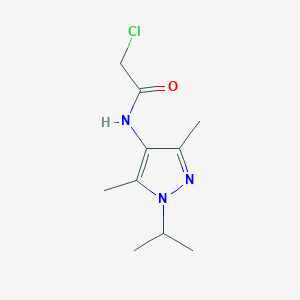
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide, also known as CEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CEP belongs to the class of amides and is synthesized using a specific method.
科学研究应用
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have potential applications in scientific research, especially in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for developing anticancer drugs. Additionally, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide can alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). Additionally, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This selectivity can help researchers better understand the role of HDACs in various cellular processes. However, one limitation of using 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential use in treating other diseases such as inflammatory bowel disease or multiple sclerosis. Additionally, researchers may explore the use of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide in combination with other HDAC inhibitors to enhance its anticancer properties.
Conclusion
In conclusion, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is a promising chemical compound with potential applications in scientific research. Its ability to selectively inhibit HDACs makes it a valuable tool for studying various cellular processes. While there are limitations to its use, future research may uncover new applications for 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide and its derivatives.
合成方法
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is synthesized by reacting 3-chloro-4-ethoxyaniline with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide, which can be purified using various techniques such as recrystallization or column chromatography.
属性
IUPAC Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(5-8(9)12)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRCZKFHWZCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)